An In-depth Technical Guide to Ribitol-3-13C: Properties, Applications, and Methodologies
An In-depth Technical Guide to Ribitol-3-13C: Properties, Applications, and Methodologies
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Ribitol-3-13C, a stable isotope-labeled form of the naturally occurring sugar alcohol, ribitol. This document details experimental protocols for its use in metabolic research and explores its role in significant biological pathways. The information presented is intended to support researchers and professionals in the fields of biochemistry, drug development, and molecular biology in utilizing Ribitol-3-13C as a powerful tool for scientific investigation.
Core Physical and Chemical Properties
Ribitol-3-13C is a valuable tracer for metabolic studies due to the specific incorporation of a heavy carbon isotope at the C3 position. This labeling allows for the precise tracking of ribitol's metabolic fate in various biological systems. While many of its physical and chemical properties are comparable to its unlabeled counterpart, the key distinction lies in its molecular weight.
| Property | Value | Source(s) |
| Molecular Formula | 13C C4H12O5 | [1] |
| Molecular Weight | 153.14 g/mol | [1] |
| Appearance | White to off-white solid | [2] |
| Melting Point | 102-105 °C | [2] |
| Boiling Point | 194.6 °C (rough estimate) | [2] |
| Solubility | Soluble in water (100 mg/ml) and hot ethanol. Insoluble in ether.[2] Soluble in DMSO (~25 mg/ml) and dimethylformamide (~5 mg/ml).[3] | |
| Stability | Stable. Combustible. Incompatible with strong oxidizing agents. | [2] |
Spectroscopic Data
Spectroscopic analysis is crucial for confirming the identity and purity of Ribitol-3-13C and for tracing its incorporation into downstream metabolites.
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13C NMR Spectroscopy: The 13C NMR spectrum of unlabeled ribitol shows distinct peaks for its carbon atoms. In the spectrum of Ribitol-3-13C, the signal corresponding to the C3 carbon would be significantly enhanced and would exhibit coupling with adjacent protons. The chemical shifts for unlabeled ribitol in D2O are reported at approximately 72.2, 72.1, and 62.4 ppm.[4][5]
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Mass Spectrometry: Mass spectrometry is a key technique for detecting and quantifying Ribitol-3-13C and its metabolites. The molecular ion of Ribitol-3-13C will have a mass-to-charge ratio (m/z) that is one unit higher than unlabeled ribitol. The mass spectrum of unlabeled ribitol is available in public databases for comparison.[6][7]
Experimental Protocols: Metabolic Labeling with Ribitol-3-13C
The following is a generalized protocol for a stable isotope labeling experiment in cell culture using Ribitol-3-13C to trace its incorporation into cellular metabolites. This protocol can be adapted for specific cell lines and experimental questions.
Objective: To trace the metabolic fate of Ribitol-3-13C in cultured mammalian cells.
Materials:
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Ribitol-3-13C
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Mammalian cell line of interest (e.g., MCF-7 breast cancer cells)
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Appropriate cell culture medium (e.g., DMEM), potentially glucose-free depending on the experiment
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Dialyzed fetal bovine serum (FBS)
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Phosphate-buffered saline (PBS)
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Cold 80% methanol
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Cell scrapers
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Centrifuge tubes
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Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
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Cell Seeding: Seed the cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for sufficient cell numbers at the time of harvest. Allow the cells to adhere and grow overnight.
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Media Preparation: Prepare the labeling medium by supplementing the base medium with Ribitol-3-13C at the desired final concentration (e.g., 10 mM).[8] If the goal is to trace the metabolism of ribitol as a primary carbon source, a glucose-free medium should be used. Use dialyzed FBS to minimize the presence of unlabeled ribitol and other small molecules.
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Isotope Labeling:
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Aspirate the growth medium from the cells.
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Wash the cells once with sterile PBS.
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Add the pre-warmed Ribitol-3-13C labeling medium to the cells.
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Incubate the cells for a time course determined by the specific metabolic pathway of interest. For central carbon metabolism, this can range from minutes to several hours to reach isotopic steady state.[9]
-
-
Metabolite Extraction:
-
At each time point, aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS.
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Add a sufficient volume of ice-cold 80% methanol to the cells and place the culture vessel on ice.
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Scrape the cells and transfer the cell suspension to a pre-chilled centrifuge tube.
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Vortex the suspension vigorously.
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Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
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Sample Analysis:
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Transfer the supernatant, which contains the extracted metabolites, to a new tube.
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Dry the metabolite extract, for example, using a speed vacuum.
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Reconstitute the dried extract in a suitable solvent for LC-MS analysis.
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Analyze the samples by LC-MS to identify and quantify the incorporation of 13C from Ribitol-3-13C into downstream metabolites.
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Biological Pathways Involving Ribitol
Ribitol is a key molecule in two major biological pathways: the synthesis of teichoic acids in the cell walls of Gram-positive bacteria and the glycosylation of α-dystroglycan in mammals.
Teichoic Acid Biosynthesis in Staphylococcus aureus
Wall teichoic acids (WTA) are critical components of the cell envelope of many Gram-positive bacteria, playing roles in cell shape determination, biofilm formation, and virulence.[3] In Staphylococcus aureus, the WTA is a polymer of ribitol phosphate. The synthesis of this polymer involves the precursor CDP-ribitol.
Caption: Biosynthesis of poly(ribitol-phosphate) wall teichoic acid in S. aureus.
α-Dystroglycan Glycosylation Pathway
In mammals, ribitol is a crucial component of the O-mannose glycan on α-dystroglycan, a protein essential for muscle integrity.[10] The functional glycosylation of α-dystroglycan is critical for its interaction with extracellular matrix proteins. Defects in this pathway lead to a group of muscular dystrophies known as dystroglycanopathies.
Caption: Simplified pathway of ribitol incorporation into α-dystroglycan.
Applications in Research and Drug Development
The use of Ribitol-3-13C is expanding in several research areas:
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Metabolic Flux Analysis: As a stable isotope tracer, Ribitol-3-13C is instrumental in quantifying the flow of carbon through the pentose phosphate pathway and related metabolic networks in various organisms and disease states, such as cancer.[8][11]
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Muscular Dystrophy Research: The discovery of ribitol's role in α-dystroglycan glycosylation has made Ribitol-3-13C a critical tool for studying the pathogenesis of dystroglycanopathies and for evaluating the efficacy of potential therapies aimed at restoring proper glycosylation.[10][12]
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Infectious Disease Research: Understanding the biosynthesis of teichoic acids is crucial for developing new antibiotics against Gram-positive bacteria. Ribitol-3-13C can be used to probe this pathway and to screen for inhibitors.
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Drug Development: Labeled compounds like Ribitol-3-13C are used as internal standards in pharmacokinetic and pharmacodynamic studies to accurately quantify drug candidates and their metabolites.
Conclusion
Ribitol-3-13C is a versatile and powerful research tool with significant applications in understanding fundamental biological processes and in the development of new therapeutic strategies. This guide provides core technical information to facilitate its effective use in the laboratory. As research into the roles of ribitol in health and disease continues to evolve, the utility of its stable isotope-labeled form is expected to grow, offering deeper insights into complex biological systems.
References
- 1. omicronbio.com [omicronbio.com]
- 2. researchgate.net [researchgate.net]
- 3. journals.asm.org [journals.asm.org]
- 4. Teichoic acids: synthesis and applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C6CS00270F [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Ribitol [webbook.nist.gov]
- 7. Human Metabolome Database: Showing metabocard for Ribitol (HMDB0000508) [hmdb.ca]
- 8. Ribitol alters multiple metabolic pathways of central carbon metabolism with enhanced glycolysis: A metabolomics and transcriptomics profiling of breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A roadmap for interpreting 13C metabolite labeling patterns from cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Ribitol phosphate and therapeutic strategy of muscular dystrophy [glycoforum.gr.jp]
- 11. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ISPD Overexpression Enhances Ribitol-Induced Glycosylation of α-Dystroglycan in Dystrophic FKRP Mutant Mice - PMC [pmc.ncbi.nlm.nih.gov]
